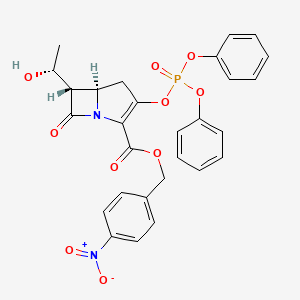

p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nitrophenyl)methyl (5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25N2O10P/c1-18(31)25-23-16-24(40-41(36,38-21-8-4-2-5-9-21)39-22-10-6-3-7-11-22)26(29(23)27(25)32)28(33)37-17-19-12-14-20(15-13-19)30(34)35/h2-15,18,23,25,31H,16-17H2,1H3/t18-,23-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLXPESSYNCTFQ-DVKBMCPXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-])OP(=O)(OC4=CC=CC=C4)OC5=CC=CC=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226284 | |

| Record name | p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77171-49-4, 75321-08-3 | |

| Record name | rel-(4-Nitrophenyl)methyl (5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77171-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075321083 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | P-NITROBENZYL (5R,6S)-2-(DIPHENYLPHOSPHORYLOXY)-6-((1R)-1-HYDROXYETHYL)CARBAPEN-2-EM-3-CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ9K0JDB31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate is a carbapenem derivative notable for its potential as an antibiotic. Carbapenems are a class of β-lactam antibiotics characterized by their broad-spectrum antimicrobial activity and resistance to β-lactamases. This article reviews the biological activity of this compound, focusing on its antimicrobial efficacy, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C28H25N2O10P

- Molecular Weight : 580.4793 g/mol

- Defined Stereocenters : 3

The presence of a diphenylphosphoryloxy group enhances the compound's stability and activity against various bacterial strains.

Carbapenems exert their antibacterial effects primarily by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), which are crucial for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in Gram-positive and Gram-negative bacteria.

Key Mechanisms:

- Inhibition of PBPs : The compound binds to multiple PBPs, disrupting peptidoglycan synthesis.

- Resistance to β-lactamases : The structural modifications in carbapenems, including this compound, confer resistance against hydrolysis by β-lactamase enzymes, which are produced by many resistant bacterial strains .

Antimicrobial Spectrum

Research indicates that this compound exhibits potent activity against a range of pathogens:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.5 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Pseudomonas aeruginosa | 1 µg/mL |

| Klebsiella pneumoniae | 0.125 µg/mL |

These results suggest that the compound is effective against both Gram-positive and Gram-negative bacteria.

Case Studies

-

Efficacy Against Multidrug-Resistant Strains :

A study demonstrated that this carbapenem derivative retains activity against multidrug-resistant strains of Klebsiella pneumoniae, which are often resistant to conventional antibiotics. The study reported MIC values significantly lower than those for other β-lactams . -

In Vivo Studies :

In animal models, the compound showed promising results in reducing bacterial load in infected tissues. A notable reduction was observed in mice infected with Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential for treating serious infections .

Scientific Research Applications

Antibacterial Activity

Research indicates that p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate exhibits potent antibacterial activity against various strains of carbapenem-resistant Enterobacteriaceae (CRE). Studies have demonstrated its effectiveness in lowering minimum inhibitory concentrations (MICs) compared to other carbapenems, making it a promising candidate for treating infections caused by resistant bacteria .

Combination Therapy

The compound has been explored in combination therapies with other antibiotics. For instance, combining it with polymyxins or tigecycline has shown improved outcomes in treating severe infections caused by KPC-producing Klebsiella pneumoniae. Clinical studies suggest that such combinations may reduce mortality rates significantly in patients with bloodstream infections .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound is crucial for optimizing its clinical use. Recent studies have employed Monte Carlo simulations to evaluate dosing regimens that maximize therapeutic efficacy while minimizing toxicity. High-dose prolonged-infusion strategies have been recommended based on PK/PD modeling to achieve better clinical outcomes against high-MIC strains .

Case Study 1: Efficacy Against KPC-Producing Strains

A clinical study involving patients with KPC-producing Klebsiella pneumoniae infections demonstrated that those treated with a combination regimen including this compound had lower mortality rates compared to those receiving monotherapy. The study highlighted the compound's role in enhancing treatment success rates in critically ill patients .

Case Study 2: Treatment of Carbapenem-Resistant Infections

In a multicenter retrospective cohort study, researchers analyzed the outcomes of patients treated for carbapenem-resistant infections using this compound in combination with other antibiotics. The findings indicated a significant reduction in clinical failure rates and improved survival among patients receiving the combination therapy .

Preparation Methods

General Synthetic Strategy

- The synthesis starts from a suitably protected carbapenem intermediate bearing the 6-((1R)-1-hydroxyethyl) substituent.

- The diphenylphosphoryloxy group is introduced via phosphorylation using diphenylphosphoryl reagents.

- The p-nitrobenzyl ester is formed by esterification of the carboxyl group with p-nitrobenzyl alcohol or its derivatives.

- The stereochemistry at the 5R,6S positions is carefully controlled throughout the synthesis to maintain biological activity.

Industrial-Scale Preparation (Based on Patent CN110343122B)

A detailed industrial preparation method for biapenem, which includes the synthesis of the p-nitrobenzyl carbapenem intermediate, is described in patent CN110343122B. The key steps relevant to the preparation of the target compound are:

| Step | Description | Conditions | Reagents/Catalysts | Notes | |

|---|---|---|---|---|---|

| 1 | Reaction of compound II with compound I in acetonitrile | -5 to 0 °C, nitrogen atmosphere | Catalyst 1: mixture of N,N-diisopropylethylamine and tetraisopropyl titanate (molar ratio 1:0.4-0.8:1 to compound I) | Batch addition of compound I; reaction monitored by TLC; crystallization with purified water (20:1 mL/g) for 2 h; vacuum drying at 40 °C for 3 h | Produces compound III, a key intermediate |

| 2 | Hydrogenation and cyclization of compound III | 30-35 °C, 0.4-0.6 MPa H2 pressure | 10% Pd/C catalyst; catalyst 2: 2,6-dimethylpyridine or 4-dimethylaminopyridine (molar ratio 1.5-2:1 to compound III); ethylformamide hydrochloride; potassium carbonate | Reaction under nitrogen and hydrogen replacement cycles; pH adjustments with sodium bicarbonate and acetic acid; crystallization in acetone at 2-5 °C for 2 h; vacuum drying at 40 °C for 6 h | Final product yield 84.9%, purity 98.8% by HPLC |

This method overcomes previous challenges such as long reaction routes, raw material degradation, and low yields, making it suitable for industrial production.

Key Reaction Parameters and Catalysts

- Catalyst 1 : A mixture of N,N-diisopropylethylamine and tetraisopropyl titanate facilitates the initial coupling reaction.

- Catalyst 2 : 2,6-dimethylpyridine or 4-dimethylaminopyridine catalyzes the hydrogenation and cyclization steps.

- Solvents : Acetonitrile for the initial reaction; a mixed solvent of N,N-dimethylformamide and ethanol (mass-volume ratio 1:45-50 g/mL) for hydrogenation.

- Temperature and Pressure : Low temperatures (-5 to 0 °C) for initial reaction and crystallization; mild hydrogen pressure (0.4-0.6 MPa) and moderate temperature (30-35 °C) for hydrogenation.

Purification and Yield

- Crystallization steps using purified water and acetone ensure high purity.

- Vacuum drying at 40 °C removes residual solvents.

- The final product exhibits high purity (98.8% by HPLC) and a good yield (~85%).

| Parameter | Details |

|---|---|

| Starting Materials | Compound I and Compound II (specific carbapenem intermediates) |

| Solvents | Acetonitrile; N,N-dimethylformamide-ethanol mixture |

| Catalysts | N,N-diisopropylethylamine, tetraisopropyl titanate, 10% Pd/C, 2,6-dimethylpyridine or 4-dimethylaminopyridine |

| Reaction Conditions | -5 to 0 °C (initial), 30-35 °C under 0.4-0.6 MPa H2 (hydrogenation) |

| Purification | Crystallization with purified water and acetone; vacuum drying at 40 °C |

| Yield | Approximately 85% |

| Purity | 98.8% (HPLC) |

| Impurities | Maximum single impurity 0.57% |

- The compound is also known under various synonyms and identifiers, including CAS 75321-08-3 and PubChem CID 11319187.

- The molecular formula is C28H25N2O10P with a molecular weight of approximately 580.5 g/mol.

- The preparation method is closely related to the synthesis of biapenem, a carbapenem antibiotic, indicating the pharmaceutical importance of this intermediate.

- The stereochemistry (5R,6S) and the presence of the diphenylphosphoryloxy group are critical for the biological activity and stability of the compound.

The preparation of p-Nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate involves a carefully controlled multi-step synthesis with specific catalysts, solvents, and reaction conditions to ensure high yield and purity. The industrially viable method described in patent CN110343122B provides a robust and efficient route suitable for scale-up, overcoming previous limitations in yield and stability. This method is supported by detailed reaction parameters and purification protocols, making it authoritative and reliable for pharmaceutical manufacturing contexts.

Q & A

Q. What synthetic methodologies are recommended for synthesizing p-nitrobenzyl (5R,6S)-2-(diphenylphosphoryloxy)-6-((1R)-1-hydroxyethyl)carbapen-2-em-3-carboxylate?

The synthesis involves sequential steps: Claisen condensation, α-diazo reactions, cyclization, esterification, and carbonyl reduction . Key intermediates must be purified via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) to minimize impurities. Stereochemical control at the (5R,6S) and (1R)-hydroxyethyl positions requires chiral catalysts or enzymatic resolution .

Q. How can the stereochemical configuration of the compound be confirmed experimentally?

X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, high-resolution NMR (e.g., - and -NMR) coupled with NOESY experiments can confirm spatial arrangements of substituents, particularly the (1R)-hydroxyethyl group and diphenylphosphoryloxy orientation .

Q. What analytical techniques are suitable for purity assessment and quantification?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm is optimal for quantifying the compound. LC-MS (ESI+ mode) ensures molecular ion confirmation (expected [M+H] ~631.2 Da) . Purity thresholds ≥95% are recommended for biological testing .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale syntheses?

Employ statistical Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design (CCD) can optimize Claisen condensation efficiency by balancing reaction time (12–24 hrs) and temperature (40–60°C) . Computational reaction path searches (e.g., quantum chemical calculations) can model transition states to predict optimal conditions .

Q. What strategies resolve contradictions in reported antibacterial activity data for carbapenem derivatives?

Cross-validate in vitro assays (e.g., MIC testing against Gram-negative pathogens) under standardized CLSI guidelines. Conflicting data may arise from variations in esterase-mediated activation of the p-nitrobenzyl protecting group. Use isogenic bacterial strains (e.g., β-lactamase-deficient mutants) to isolate compound-specific effects .

Q. How can the stability of the compound under varying storage conditions be systematically evaluated?

Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH and 40°C/75% RH. Monitor degradation via HPLC for hydrolysis of the diphenylphosphoryloxy group or β-lactam ring opening. Lyophilization in amber vials under nitrogen is recommended for long-term storage .

Q. What mechanistic insights explain the role of the diphenylphosphoryloxy group in β-lactamase resistance?

Molecular dynamics simulations (e.g., AMBER or GROMACS) can model interactions between the phosphoryloxy group and β-lactamase active sites (e.g., TEM-1). The bulky diphenyl moiety sterically hinders enzyme-substrate binding, reducing hydrolysis rates . Experimental validation via enzyme kinetics (e.g., ) using purified β-lactamases is critical .

Q. How can enantiomeric purity of intermediates be ensured during derivatization?

Chiral HPLC (e.g., Chiralpak IA column) or capillary electrophoresis with cyclodextrin additives resolves enantiomers of the (1R)-hydroxyethyl intermediate. Recrystallization in chiral solvents (e.g., (R)- or (S)-limonene) enhances diastereomeric excess .

Methodological Troubleshooting

Q. How to address low yields in the final esterification step?

- Check intermediates : Ensure the α-diazo intermediate is free of residual moisture (Karl Fischer titration).

- Activation : Use fresh DCC/DMAP for esterification to avoid incomplete coupling.

- Purification : Switch to preparative TLC for small batches to isolate the target ester from byproducts .

Q. What steps mitigate degradation during biological assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.